molecular formula C10H11ClN4O B3361005 6-chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine CAS No. 90794-98-2

6-chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine

Cat. No.: B3361005
CAS No.: 90794-98-2
M. Wt: 238.67 g/mol
InChI Key: QPUVEEMQGWMVIY-UHFFFAOYSA-N
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Description

6-Chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine is a synthetic nucleoside analog in which a 5-methyltetrahydrofuran ring replaces the natural sugar moiety, and a chlorine atom is present at the 6-position of the purine base. This specific modification is designed to enhance the compound's metabolic stability, as the methylated, simplified sugar moiety is less susceptible to enzymatic cleavage by phosphorylases compared to natural nucleosides . The chlorine atom at the C6 position is a versatile and reactive handle, making this compound a highly valuable synthetic intermediate for medicinal chemistry and chemical biology . It can undergo facile nucleophilic aromatic substitution with a wide range of amines, thiols, and alkoxides, enabling the efficient synthesis of diverse libraries of 6-substituted purine derivatives for structure-activity relationship (SAR) studies . Compounds of this class are of significant interest in drug discovery, particularly as inhibitors of microbial enzymes. Research on similar 6-substituted adenosine analogues has demonstrated potent inhibition of target enzymes such as Mycobacterium tuberculosis adenosine kinase (MtbAdoK), showcasing the potential of this chemical series for developing novel antibacterial agents . Furthermore, the purine scaffold is a privileged structure in chemical biology, forming the basis for probes and inhibitors that modulate various cellular processes, including kinase signaling . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-9-(5-methyloxolan-2-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c1-6-2-3-7(16-6)15-5-14-8-9(11)12-4-13-10(8)15/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUVEEMQGWMVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)N2C=NC3=C2N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290239
Record name 6-Chloro-9-(5-methyloxolan-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90794-98-2
Record name BG 100
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-9-(5-methyloxolan-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine typically involves the reaction of 6-chloropurine with a suitable tetrahydrofuran derivative. One common method includes the use of 5-methyltetrahydrofuran-2-yl as a starting material. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under controlled temperature conditions. For instance, the reaction mixture might be stirred at 40°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or THF.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an aminopurine derivative, while oxidation might produce a purine oxide.

Scientific Research Applications

6-chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or nucleic acids, potentially inhibiting their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Tetrahydrofuran vs. Tetrahydropyran : The THP group (six-membered ring) increases molecular weight and lipophilicity (logP = 2.87) compared to the five-membered tetrahydrofuran analog .
  • Ribofuranosyl Derivatives: Acetyl protection () facilitates nucleoside synthesis but introduces polarity, reducing membrane permeability compared to non-sugar analogs .

Key Observations:

  • Lipophilicity Trends: Non-sugar derivatives (e.g., THP, tetrahydrofuran) exhibit higher logP values (>2.5), favoring blood-brain barrier penetration, while ribofuranosyl analogs are more hydrophilic .
  • Thermal Stability : The tetrahydrofuran analog () has a moderate melting point (82–83°C), suggesting stability under standard storage conditions.

Biological Activity

Overview

6-Chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine is a synthetic compound belonging to the purine family, which plays critical roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is notable for its potential biological activities, including interactions with nucleic acids and proteins, making it a subject of interest in medicinal chemistry and drug development.

The compound can be synthesized through various methods, typically involving the reaction of 6-chloropurine with a suitable tetrahydrofuran derivative under controlled conditions. Common solvents include anhydrous tetrahydrofuran (THF), and the reactions are often conducted at elevated temperatures to ensure complete conversion .

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC12H14ClN5O
Molecular Weight273.72 g/mol
CAS Number90794-98-2
Melting PointNot specified

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its interactions with enzymes and nucleic acids.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets within cells. It may inhibit the function of certain enzymes or interfere with nucleic acid processes, potentially leading to therapeutic effects in conditions such as viral infections or cancer .

Case Studies and Research Findings

  • Antiviral Activity : Preliminary studies indicate that derivatives of purines, including this compound, exhibit antiviral properties. For instance, research on similar compounds has shown efficacy against viruses such as Hepatitis C by targeting viral polymerases .
  • Antimycobacterial Activity : A study assessing the antimycobacterial properties found that related compounds demonstrated significant activity against Mycobacterium tuberculosis, suggesting that modifications to the purine structure can enhance biological efficacy .
  • Cytotoxicity : In cytotoxicity assays, related compounds showed varied levels of toxicity towards human cell lines. For example, a derivative exhibited an EC50 of 25.6 μM with a CC50 greater than 100 μM, indicating a favorable therapeutic index .

Comparison with Similar Compounds

The uniqueness of this compound lies in its structural modifications compared to simpler analogs like 6-chloropurine and 9H-purine derivatives. The presence of both the chlorine atom and the methyltetrahydrofuran moiety contributes to distinct chemical properties and biological activities.

Table 2: Comparison with Similar Compounds

CompoundKey Features
6-Chloropurine Lacks methyltetrahydrofuran moiety
9-(Tetrahydrofuran-2-yl)-9H-purine Lacks chlorine atom
6-Chloro-9H-purine Lacks methyltetrahydrofuran moiety

Q & A

Advanced Question

  • In vitro assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
  • LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylation at C8) .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to block oxidative metabolism .

How do steric and electronic effects influence the regioselectivity of substitutions on the purine core?

Advanced Question

  • Steric effects : Bulky groups at C9 (e.g., 5-methyltetrahydrofuran) direct electrophiles to C6 due to reduced steric hindrance .
  • Electronic effects : Electron-deficient C6 (due to Cl) enhances nucleophilic aromatic substitution at this position . Computational modeling (NBO analysis) quantifies charge distribution, guiding rational design .

What safety protocols are critical when handling this compound?

Basic Question

  • PPE : Wear nitrile gloves, safety glasses, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., CH₂Cl₂) .
  • Waste disposal : Quench palladium residues with aqueous EDTA before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine
Reactant of Route 2
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6-chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine

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